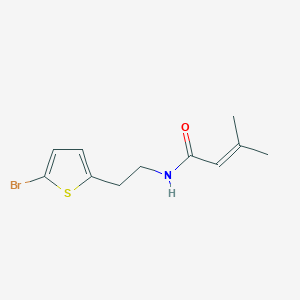
n-(2-(5-Bromothiophen-2-yl)ethyl)-3-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-Bromothiophen-2-yl)ethyl)-3-methylbut-2-enamide is a synthetic organic compound that features a brominated thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-Bromothiophen-2-yl)ethyl)-3-methylbut-2-enamide typically involves the bromination of thiophene followed by subsequent functionalization. One common method includes the reaction of 2-thiopheneacetonitrile with N-bromosuccinimide in dry tetrahydrofuran under a nitrogen atmosphere . This is followed by further reactions to introduce the ethyl and methylbut-2-enamide groups.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-Bromothiophen-2-yl)ethyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-(5-Bromothiophen-2-yl)ethyl)-3-methylbut-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Material Science: Thiophene derivatives are used in the fabrication of organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
thiophene derivatives generally interact with biological targets through various pathways, including enzyme inhibition and receptor binding . The bromine atom may enhance the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-Bromothiophen-2-yl)methyl)acetamide
- (E)-N1-((5-Bromothiophen-2-yl)methylene)-N2-(2-((E)-((5-Bromothiophen-2-yl)-methylene amino)ethyl ethane-1,2-diamine)
Uniqueness
N-(2-(5-Bromothiophen-2-yl)ethyl)-3-methylbut-2-enamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the ethyl and methylbut-2-enamide groups. This unique structure may confer distinct electronic properties and reactivity compared to other thiophene derivatives.
Properties
Molecular Formula |
C11H14BrNOS |
|---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
N-[2-(5-bromothiophen-2-yl)ethyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C11H14BrNOS/c1-8(2)7-11(14)13-6-5-9-3-4-10(12)15-9/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
WMCXBJRRQKCKEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCCC1=CC=C(S1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


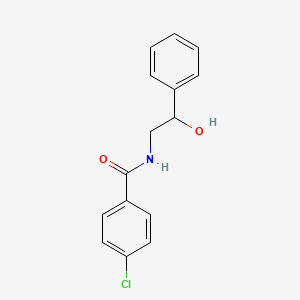
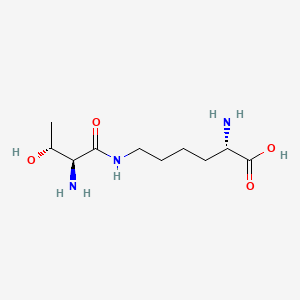
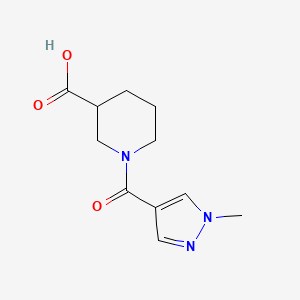


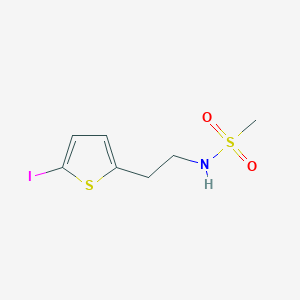
![1-Cyclopropyl-N-((1-methyl-1h-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B14917789.png)
![n-(5-Nitroimidazo[2,1-b]thiazol-6-yl)morpholin-4-amine](/img/structure/B14917796.png)
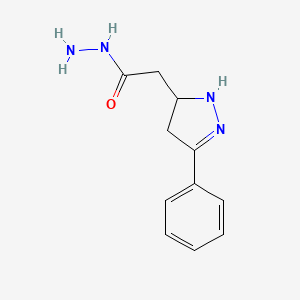
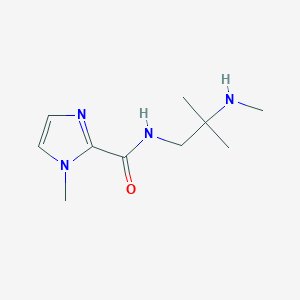
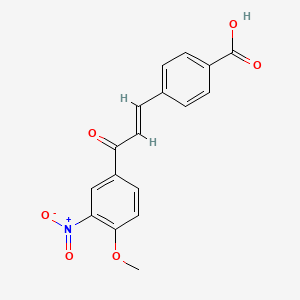
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14917815.png)
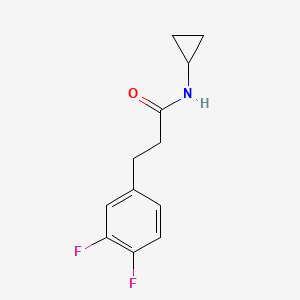
![2-[3-(Methylamino)cyclobutyl]ethanol](/img/structure/B14917833.png)
